Thiodisuccinsäure

Übersicht

Beschreibung

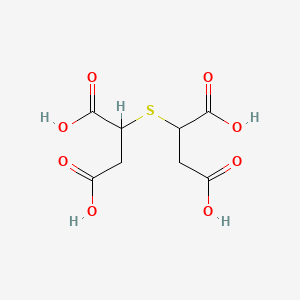

2,2'-Thiodisuccinic acid, also known as 2,2'-Thiodisuccinic acid, is a useful research compound. Its molecular formula is C8H10O8S and its molecular weight is 266.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2'-Thiodisuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Thiodisuccinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Thiodisuccinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biotechnologie & Fermentation

Thiodisuccinsäure ist strukturell mit Bernsteinsäure verwandt, einer wertvollen organischen Säure mit hohem kommerziellem Wert. Sie kann in der Biotechnologie zur Produktion von Bio-Bernsteinsäure durch bakterielle Fermentation eingesetzt werden. Dieser Prozess nutzt landwirtschaftliche und industrielle Abfälle, was ihn zu einer nachhaltigen und kostengünstigen Methode macht. Die Produktion von Bio-Bernsteinsäure ist aufgrund ihrer Anwendungen in den Bereichen Lebensmittel, Kosmetik und Chemie von Bedeutung .

Umweltüberwachung

Mit this compound funktionalisierte Silbernanopartikel (TDSA-AgNPs) wurden für die Umweltüberwachung entwickelt, insbesondere als kolorimetrischer Sensor für Bleionen. Diese Nanopartikel ändern ihre Farbe in Gegenwart von Blei, wodurch eine visuelle Methode zur Erkennung dieses toxischen Metalls in Wasserlösungen ermöglicht wird. Diese Anwendung ist entscheidend für die Überwachung und Gewährleistung der Wasserqualität .

Medizinische Bildgebung

Im Bereich der medizinischen Bildgebung wurde this compound für ihren potenziellen Einsatz in der Renoszintigraphie untersucht, einer Methode zur Beurteilung der Nierenfunktion. Studien konzentrierten sich auf die Optimierung der Bedingungen für die Markierung von this compound mit Tc-99m, um einen Komplex zu erhalten, der für bildgebende Zwecke verwendet werden kann. Diese Anwendung ist wichtig für die nicht-invasive Diagnose und Überwachung der Nierengesundheit .

Wirkmechanismus

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties greatly impact the bioavailability of a compound, which is the proportion of the drug that enters circulation and is able to have an active effect. One study has attempted to use Thiodisuccinic acid for assessment of kidney function, which might suggest some pharmacokinetic properties . .

Action Environment

The action environment involves how environmental factors influence the compound’s action, efficacy, and stability. This could involve factors such as pH, temperature, and the presence of other molecules. Thiodisuccinic acid is a white to almost white powder and can dissolve in water and many organic solvents . .

Eigenschaften

IUPAC Name |

2-(1,2-dicarboxyethylsulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8S/c9-5(10)1-3(7(13)14)17-4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYRHXVHLPMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)SC(CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875730 | |

| Record name | Butanedioic acid, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4917-76-4 | |

| Record name | Thiodisuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4917-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Thiodisuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004917764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiodisuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential of Thiodisuccinic Acid in environmental remediation?

A1: Thiodisuccinic acid shows promise in bioremediation, specifically in breaking down organophosphorus insecticides like Malathion. Research demonstrates that the white rot fungus Pleurotus ostreatus can degrade Malathion, and this degradation process is enhanced by the presence of Thiodisuccinic acid. [] This suggests that Thiodisuccinic acid, potentially in conjunction with specific fungi, could be further explored for bioremediation strategies targeting pesticide-contaminated environments.

Q2: How does Thiodisuccinic Acid contribute to the detection of heavy metal contamination?

A2: Thiodisuccinic acid can be used to functionalize silver nanoparticles (AgNPs), creating a colorimetric sensor for lead ions (Pb2+). [] The presence of Pb2+ causes a visible color change in the solution containing Thiodisuccinic acid-capped AgNPs, shifting from yellow to a deep orange. This color change allows for the visual detection of Pb2+ with a detection limit as low as 8×10-5 mol/L. This highlights the potential of Thiodisuccinic acid in developing simple and cost-effective methods for detecting heavy metal contamination in environmental and industrial settings.

Q3: Can Thiodisuccinic Acid be synthesized using environmentally friendly methods?

A3: Yes, Thiodisuccinic acid can be synthesized using L-aspartate, a naturally occurring amino acid, as a chiral starting material. [] This approach offers a more sustainable alternative compared to traditional synthetic routes that may rely on less environmentally friendly reagents or generate more hazardous waste. This environmentally friendly synthesis makes Thiodisuccinic acid a more attractive option for various applications.

Q4: Does Thiodisuccinic Acid have any applications in material science?

A4: Thiodisuccinic acid is a component in a specialized corrosion inhibitor designed for carbon steel in calcium chloride solutions. [] The corrosion inhibitor, which contains S-ethoxyl thiodisuccinic acid among other components, demonstrates excellent corrosion inhibition, dispersing properties, and even some antibacterial activity. This highlights the practical application of Thiodisuccinic acid derivatives in protecting carbon steel infrastructure from corrosion, particularly in environments where calcium chloride is present.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)

![(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1217276.png)

![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)

![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)